3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol
Overview
Description
“3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol” is a complex organic compound characterized by its long carbon chain and multiple double bonds. This compound belongs to the class of polyenes, which are known for their extensive conjugation and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol” typically involves multiple steps, including:
Formation of the Carbon Chain: This can be achieved through methods such as the Wittig reaction or the use of Grignard reagents.
Introduction of Double Bonds: The double bonds can be introduced via elimination reactions or through the use of alkyne precursors followed by partial hydrogenation.
Hydroxylation: The hydroxyl group at the terminal position can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Catalytic Processes:
High-Pressure Reactions: To ensure the formation of long carbon chains and multiple double bonds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Epoxides: Formed through oxidation.
Saturated Compounds: Formed through reduction.
Ethers and Esters: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Polymers: The compound can be used as a monomer in the synthesis of conjugated polymers.
Study of Conjugation: Its extensive conjugation makes it a subject of study in understanding electronic properties.
Biology
Biological Markers: Used in the study of lipid metabolism and signaling pathways.
Medicine
Drug Development: Potential use in the development of drugs targeting specific pathways involving polyenes.
Industry
Material Science: Used in the development of materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects through its extensive conjugation, which allows it to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, influencing its interaction with biological molecules. The double bonds can participate in electron transfer reactions, making it a potential candidate for electronic applications.
Comparison with Similar Compounds
Similar Compounds
Polyacetylenes: Compounds with alternating single and triple bonds.
Carotenoids: Naturally occurring polyenes with similar conjugation.
Uniqueness
“3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol” is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-66/h27,29,31,33,35,37,39,41,43,45,47,49,51,66H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCLZXBCSKYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107027 | |
Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52050-19-8 | |
Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52050-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51-Tridecamethyl-2,6,10,14,18,22,26,30,34,38,42,46,50-dopentacontatridecaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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